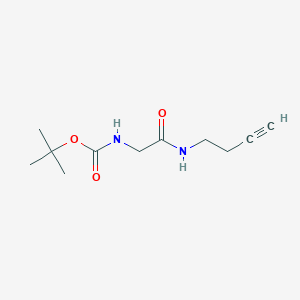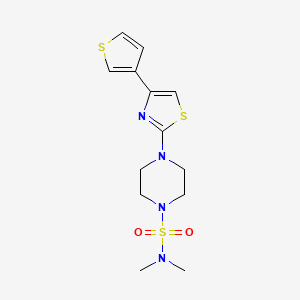![molecular formula C7H5N3O B2724321 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde CAS No. 1638768-36-1](/img/structure/B2724321.png)
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with an aldehyde functional group at the 4-position. Its structural features make it a versatile building block for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves multi-step processes starting from readily available precursors. One common method involves the use of diethyl malonate and allyl bromide in an α-alkylation reaction, followed by cyclization with amidine to form a six-membered bislactam ring. The subsequent steps include chlorination of the carbonyl group with phosphorus oxychloride, oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate, and final cyclization to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing waste. These methods typically involve the use of cost-effective raw materials and environmentally friendly reaction conditions. For instance, the use of formamidine salts and alkali in condensation reactions has been reported to achieve high yield and selectivity with minimal side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, such as Suzuki coupling reactions.
Common Reagents and Conditions:
Oxidation: Potassium osmate hydrate and sodium periodate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Palladium catalysts are often employed in Suzuki coupling reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde primarily involves its interaction with specific molecular targets, such as kinases. The compound acts as a competitive inhibitor, binding to the active site of the kinase and preventing substrate phosphorylation. This inhibition disrupts key signaling pathways involved in cell growth, proliferation, and survival, making it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine
- 4-Aminopyrrolo[2,3-d]pyrimidine
Comparison: Compared to its analogs, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and synthetic utility. This functional group allows for further derivatization and modification, enhancing its versatility in medicinal chemistry .
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-4H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGROVAMKBUWIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
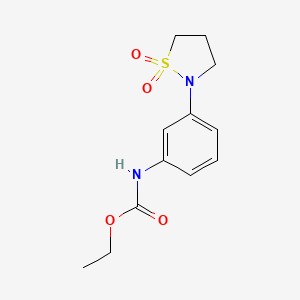

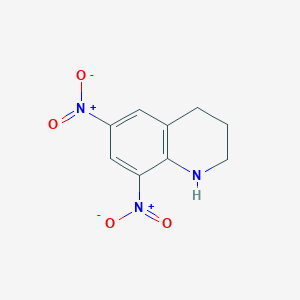
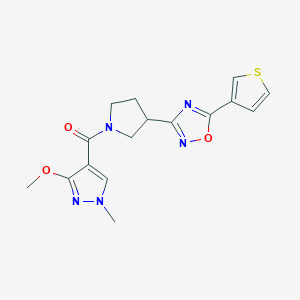
![3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2724244.png)
![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)
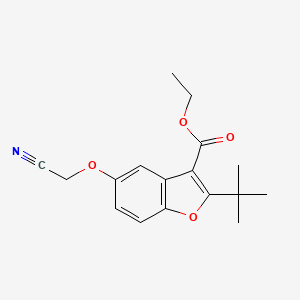
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2724251.png)
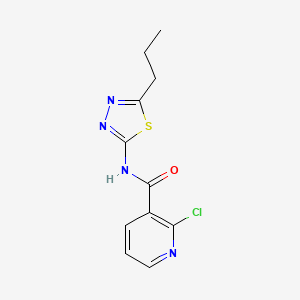
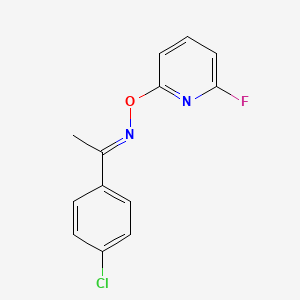
![(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724254.png)
